Ethyl 3-(4-hydroxy-3-nitrophenyl)-2-[[4-oxo-4-(4-sulfamoylanilino)butanoyl]amino]propanoate
Description
Ethyl 3-(4-hydroxy-3-nitrophenyl)-2-[[4-oxo-4-(4-sulfamoylanilino)butanoyl]amino]propanoate is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a nitrophenyl group, a sulfamoylanilino group, and an ethyl ester group. It is primarily used in biochemical and pharmaceutical research due to its potential biological activities.
Properties
IUPAC Name |
ethyl 3-(4-hydroxy-3-nitrophenyl)-2-[[4-oxo-4-(4-sulfamoylanilino)butanoyl]amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O9S/c1-2-34-21(29)16(11-13-3-8-18(26)17(12-13)25(30)31)24-20(28)10-9-19(27)23-14-4-6-15(7-5-14)35(22,32)33/h3-8,12,16,26H,2,9-11H2,1H3,(H,23,27)(H,24,28)(H2,22,32,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIKQHQSALZYPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])NC(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-hydroxy-3-nitrophenyl)-2-[[4-oxo-4-(4-sulfamoylanilino)butanoyl]amino]propanoate involves multiple steps, starting with the preparation of the nitrophenyl and sulfamoylanilino intermediates. The reaction typically begins with the nitration of a phenol derivative to introduce the nitro group. This is followed by the esterification of the resulting nitrophenol with ethyl alcohol under acidic conditions to form the ethyl ester.
The next step involves the introduction of the sulfamoylanilino group through a sulfonation reaction, where aniline is reacted with sulfuric acid to form the sulfonamide. This intermediate is then coupled with the ethyl ester derivative through an amide bond formation, typically using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the final product meets the required specifications for research applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-hydroxy-3-nitrophenyl)-2-[[4-oxo-4-(4-sulfamoylanilino)butanoyl]amino]propanoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitroquinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Nitroquinones.
Reduction: Aminophenyl derivatives.
Substitution: Alkylated or acylated phenyl derivatives.
Scientific Research Applications
Ethyl 3-(4-hydroxy-3-nitrophenyl)-2-[[4-oxo-4-(4-sulfamoylanilino)butanoyl]amino]propanoate is widely used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential therapeutic agent in drug development, particularly in the design of anti-inflammatory and anticancer drugs.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-hydroxy-3-nitrophenyl)-2-[[4-oxo-4-(4-sulfamoylanilino)butanoyl]amino]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The sulfamoylanilino group can form hydrogen bonds and electrostatic interactions with target proteins, leading to inhibition or modulation of their activity. The ethyl ester group enhances the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Ethyl 3-(4-hydroxy-3-nitrophenyl)-2-[[4-oxo-4-(4-sulfamoylanilino)butanoyl]amino]propanoate can be compared with other similar compounds, such as:
Ethyl 3-(4-hydroxyphenyl)propanoate: Lacks the nitro and sulfamoylanilino groups, resulting in different reactivity and biological activity.
Ethyl 3-(4-nitrophenyl)propanoate: Lacks the hydroxyl and sulfamoylanilino groups, affecting its solubility and interaction with biological targets.
Ethyl 3-(4-sulfamoylanilino)propanoate:
The unique combination of functional groups in this compound makes it a versatile compound with distinct chemical and biological properties, setting it apart from its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
